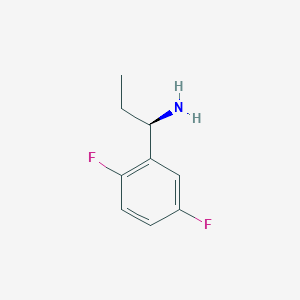

(R)-1-(2,5-Difluorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(1R)-1-(2,5-difluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |

InChI Key |

IUWLMRUTNCGJPI-SECBINFHSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC(=C1)F)F)N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)F)N |

Origin of Product |

United States |

Enantioselective Synthetic Strategies for R 1 2,5 Difluorophenyl Propan 1 Amine

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation stands out as a highly atom-economical method for creating stereogenic centers. okayama-u.ac.jp This approach typically involves the direct use of hydrogen gas to reduce a prochiral C=N or C=O double bond in the presence of a chiral catalyst. scholaris.ca

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is central to asymmetric hydrogenation. mpg.de Transition metals such as rhodium (Rh), ruthenium (Ru), and iridium (Ir) form the core of the most effective catalysts for this transformation. researchgate.net

Rhodium (Rh) Catalysis: Rhodium complexes, particularly those with chiral diphosphine ligands, have a long history of success in the asymmetric hydrogenation of various unsaturated compounds. okayama-u.ac.jp For the synthesis of chiral amines, Rh-catalyzed hydrogenation of enamides or N-acyl enamines is a well-established method. okayama-u.ac.jp

Ruthenium (Ru) Catalysis: Ruthenium catalysts, famously represented by Noyori's Ru-BINAP systems, are highly effective for the hydrogenation of functionalized ketones and imines. okayama-u.ac.jpresearchgate.net Ru-TsDPEN catalysts and their derivatives are particularly noted for their application in the asymmetric transfer hydrogenation of imines and ketones, which provides an alternative to direct hydrogenation. researchgate.netresearchgate.net

Iridium (Ir) Catalysis: Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and imines. ub.edunih.govub.edu Ir-complexes with P-stereogenic phosphinooxazoline ligands have demonstrated high enantioselectivity in the hydrogenation of N-Boc-2,3-diarylallyl amines. ub.edu The reactivity of these catalysts can often be enhanced by the presence of acid additives. rsc.org

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand coordinated to the metal center. researchgate.net The ligand creates a specific chiral environment that dictates the facial selectivity of the hydrogenation, thereby controlling the stereochemical outcome.

Key families of ligands include:

Diphosphines: Bidentate phosphine ligands like BINAP and DuanPhos are renowned for their effectiveness in Ru and Rh-catalyzed reactions, creating a rigid and well-defined chiral pocket around the metal. okayama-u.ac.jpscholaris.ca

P,N Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as phosphinooxazolines (PHOX), have proven highly effective, especially in iridium catalysis. nih.govub.edu

Diamine Ligands: Chiral diamine ligands, often used in conjunction with ruthenium, are fundamental to highly efficient catalysts for the hydrogenation of ketones and imines. researchgate.net

Optimization of the chiral environment involves screening different ligand backbones, steric properties, and electronic characteristics to find the best match for a specific substrate and metal. scholaris.ca

The efficiency and selectivity of asymmetric hydrogenation are highly sensitive to reaction conditions. Key parameters that require careful optimization include hydrogen pressure, temperature, and the choice of solvent. researchgate.netdicp.ac.cn Protic solvents like methanol or ethanol are commonly used, and additives such as bases or acids can significantly influence catalytic activity and selectivity. researchgate.netmdpi.com

The substrate scope for these reactions is broad, but challenges can arise with sterically hindered substrates or those prone to catalyst inhibition. scholaris.ca For instance, the product amine itself can sometimes coordinate to the metal catalyst, leading to inhibition. scholaris.ca This can occasionally be mitigated by using N-acylated substrates. okayama-u.ac.jp

| Parameter | Typical Range/Value | Effect on Reaction |

| Metal Catalyst | Rh, Ru, Ir | Determines fundamental reactivity and substrate compatibility. |

| Ligand | Chiral Diphosphines, P,N Ligands, Diamines | Controls enantioselectivity by creating a chiral environment. |

| **Pressure (H₂) ** | 1 - 100 bar | Can influence reaction rate and, in some cases, enantioselectivity. ub.edu |

| Temperature | 20 - 80 °C | Affects reaction rate; lower temperatures often favor higher enantioselectivity. |

| Solvent | Methanol, Ethanol, Dichloromethane, Toluene | Can significantly impact catalyst solubility, activity, and enantioselectivity. nih.govub.edu |

| Additives | Acids, Bases | Can activate the catalyst, substrate, or suppress side reactions. rsc.org |

Asymmetric Reduction Methodologies

Beyond direct hydrogenation, other asymmetric reduction techniques are widely employed for the synthesis of chiral amines. These methods often involve the use of stoichiometric or catalytic chiral reagents to reduce a prochiral precursor.

The most common precursors for synthesizing (R)-1-(2,5-Difluorophenyl)propan-1-amine via reduction are the corresponding prochiral ketone (1-(2,5-difluorophenyl)propan-1-one) or a related imine. The asymmetric reduction of these functional groups establishes the crucial stereocenter.

Asymmetric Transfer Hydrogenation (ATH): This technique uses a hydrogen donor molecule, such as formic acid or isopropanol (B130326), in place of H₂ gas. mdpi.com Chiral Ru and Ir complexes are excellent catalysts for ATH of ketones and imines, offering a practical alternative to high-pressure hydrogenation. researchgate.net

Biocatalysis: Enzymes, particularly imine reductases (IREDs) and transaminases, offer exceptional selectivity for the reduction of imines and ketones under mild, aqueous conditions. nih.govnih.govsemanticscholar.org Protein engineering has expanded the substrate scope of these enzymes to include bulky and non-natural substrates. nih.gov

When direct catalytic methods are not suitable, the use of chiral reagents or auxiliaries provides a robust alternative.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. For amine synthesis, sulfinamides can be condensed with ketones to form sulfinylimines, which are then diastereoselectively reduced, followed by removal of the sulfinyl group.

Oxazaborolidine Catalysts: Chiral oxazaborolidines, known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones. santiago-lab.com The catalyst, used in substoichiometric amounts, coordinates to both the borane reducing agent and the ketone substrate, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group with high predictability and enantioselectivity. wikipedia.orgnih.govinsuf.org This method is widely used in the synthesis of chiral alcohols, which can then be converted to amines.

| Method | Reagent/Catalyst | Precursor | Key Features |

| CBS Reduction | (R)- or (S)-CBS Oxazaborolidine, Borane (BH₃) | Ketone | Catalytic, high enantioselectivity, predictable stereochemistry. insuf.org |

| Auxiliary Control | Chiral Sulfinamides (e.g., Ellman's auxiliary) | Ketone | Forms a chiral sulfinylimine, followed by diastereoselective reduction. |

| Transfer Hydrogenation | Chiral Ru or Ir complexes, Formic Acid/Triethylamine | Imine/Ketone | Avoids the use of high-pressure H₂ gas; operationally simple. researchgate.netmdpi.com |

| Biocatalysis | Imine Reductases (IREDs), Transaminases | Imine/Ketone | High enantioselectivity, environmentally benign conditions. nih.govnih.gov |

Asymmetric Transfer Hydrogenation Techniques

Asymmetric transfer hydrogenation (ATH) stands out as a robust and efficient method for the enantioselective reduction of prochiral ketones to chiral alcohols, and imines to chiral amines. acs.orgrsc.org This technique typically utilizes a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, and a simple hydrogen donor like formic acid or isopropanol. researchgate.net For the synthesis of this compound, the corresponding precursor, 2,5-difluorophenylpropan-1-imine, or the ketone, 1-(2,5-difluorophenyl)propan-1-one, can be reduced.

Ruthenium complexes incorporating chiral ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) are particularly effective for this transformation. rsc.org The mechanism involves the formation of a metal-hydride species from the hydrogen donor, which then delivers the hydride to the C=N or C=O double bond in a stereocontrolled manner, dictated by the chiral environment of the catalyst. researchgate.net A notable example is the use of Ru-tethered (R,R)-TsDPEN catalysts, which have demonstrated high efficiency and enantioselectivity in the ATH of ketones. rsc.org The process offers significant advantages, including mild reaction conditions and the avoidance of high-pressure hydrogen gas, making it highly suitable for industrial applications. acs.orgscholaris.ca

Table 1: Representative Catalytic Systems for Asymmetric Transfer Hydrogenation

| Catalyst System | Substrate Type | Hydrogen Donor | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru(II)-TsDPEN Complexes | Aryl Ketones, Imines | HCOOH/NEt₃ | >95% |

| [Ir(COD)Cl]₂-Ligand Complexes | Imines | H₂ (Direct Hydrogenation) | >97% scholaris.ca |

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild, aqueous conditions. researchgate.net Enzymes such as transaminases, ketoreductases, and imine reductases are pivotal in producing enantiopure amines like this compound.

Transaminase-Mediated Reductive Amination from Ketone Precursors

Transaminases (TAs), also known as aminotransferases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. frontiersin.org This method provides a direct and atom-economical route to chiral amines from their corresponding prochiral ketones. researchgate.net

For the synthesis of this compound, an (R)-selective transaminase is used to convert 1-(2,5-difluorophenyl)propan-1-one into the desired amine. A common amine donor is isopropylamine, which is converted to acetone, or L-alanine, which is converted to pyruvate. The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. frontiersin.org The high enantioselectivity of transaminases makes them highly valuable for pharmaceutical synthesis. researchgate.netnih.gov

Ketoreductase and Imine Reductase Applications for Enantioselective Conversion

Imine reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to secondary and tertiary amines. nih.govnih.gov This approach is particularly versatile as it allows for the coupling of various ketones and amines. chemrxiv.org The synthesis of this compound via this route would involve the in situ formation of an imine from 1-(2,5-difluorophenyl)propan-1-one and an amine source, followed by stereoselective reduction catalyzed by an (R)-selective IRED. nih.govresearchgate.net

Alternatively, a two-step process involving a ketoreductase (KRED) can be employed. First, the ketone is asymmetrically reduced to the corresponding (R)-1-(2,5-difluorophenyl)propan-1-ol by a KRED. This chiral alcohol is then converted into the target amine through chemical methods, such as a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source. While less direct than IREDs or TAs, the KRED-based route is well-established for producing chiral alcohols with very high enantiopurity.

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity and Activity

While wild-type enzymes offer a starting point, their properties are often not optimal for industrial processes involving non-natural substrates. acs.org Directed evolution and rational protein engineering are powerful tools used to tailor enzymes for specific applications. researchgate.netnih.gov By introducing mutations into the enzyme's active site, properties such as substrate scope, activity, stability, and enantioselectivity can be significantly improved. frontiersin.orgacs.org

For instance, a transaminase that initially shows low activity towards the bulky 1-(2,5-difluorophenyl)propan-1-one can be subjected to several rounds of directed evolution to generate a variant with dramatically enhanced performance. nih.gov This process involves creating mutant libraries, screening them for improved activity, and identifying beneficial mutations. Such engineering efforts have been instrumental in developing robust biocatalysts for the synthesis of complex pharmaceutical intermediates. frontiersin.org

Table 2: Impact of Directed Evolution on Transaminase Performance

| Enzyme | Target Reaction | Improvement Metric | Fold Improvement |

|---|---|---|---|

| Transaminase from Vibrio fluvialis | Kinetic resolution for Apremilast intermediate | Specific Activity | >400-fold researchgate.netnih.gov |

| (R)-selective ATA from Arthrobacter sp. | Synthesis of Sitagliptin | Activity/Robustness | Enabled synthesis at 200 g/L substrate frontiersin.org |

Whole-Cell Biocatalysis and Enzymatic Cascade Reactions for One-Pot Synthesis

To further enhance process efficiency and reduce costs, whole-cell biocatalysis is often employed. nih.govmdpi.com Using engineered microorganisms (like E. coli) that overexpress the desired enzyme(s) eliminates the need for costly enzyme purification. mdpi.com A major advantage of whole-cell systems is the intrinsic presence of cofactors (like PLP and NADPH) and the ability to regenerate them using the cell's own metabolic machinery, often by simply adding glucose to the reaction medium. acs.orgsemanticscholar.org

Furthermore, multiple enzymes can be co-expressed in a single host to create enzymatic cascade reactions. acs.orgacs.org This allows for multi-step syntheses to be performed in a single pot, reducing downstream processing and waste generation. nih.govsemanticscholar.org For example, a cascade for synthesizing this compound could involve one enzyme to synthesize the ketone precursor from a simpler starting material, followed by a transaminase to perform the asymmetric amination. acs.org

Asymmetric Alkylation and Other Stereoselective C-C Bond-Forming Reactions

Beyond reductive strategies, asymmetric C-C bond formation provides an alternative pathway to construct the chiral center. These methods involve the stereoselective addition of an ethyl group to a suitable difluorophenyl-containing precursor.

One established approach utilizes chiral auxiliaries, such as tert-butanesulfinamide, developed by Ellman. yale.edu This involves condensing 2,5-difluorobenzaldehyde with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Diastereoselective addition of an ethyl nucleophile (e.g., from an organometallic reagent like ethylmagnesium bromide) to this imine, followed by acidic removal of the auxiliary, yields the desired (R)-amine.

More modern approaches focus on catalytic enantioselective methods. Nickel-catalyzed enantioconvergent alkyl-alkyl couplings or hydroalkylation of enamides represent cutting-edge techniques for synthesizing chiral amines. nih.govchemrxiv.org These reactions can couple simple, readily available starting materials to form complex chiral products with high enantioselectivity, offering a modular and powerful route to compounds like this compound. chemrxiv.org

Phase Transfer Catalysis in Stereoselective Alkylation Reactions

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology for the enantioselective synthesis of chiral amines. This technique facilitates the reaction between reactants in two immiscible phases, typically an aqueous and an organic phase, through the use of a phase transfer catalyst. In the context of synthesizing this compound, this strategy often involves the asymmetric alkylation of a prochiral precursor, such as 2,5-difluorophenylacetonitrile.

The core principle of this approach lies in the use of a chiral, non-racemic quaternary ammonium salt, often derived from cinchona alkaloids, as the phase transfer catalyst. These catalysts are capable of forming a chiral ion pair with the enolate of the nitrile precursor, which is generated by a base in the aqueous phase. This chiral ion pair is then transferred to the organic phase where it reacts with an alkylating agent, such as ethyl bromide, to introduce the propyl group. The steric and electronic properties of the chiral catalyst guide the approach of the electrophile, leading to the preferential formation of one enantiomer of the alkylated product.

The enantioselectivity of these reactions is highly dependent on several factors, including the structure of the chiral catalyst, the choice of solvent, the nature of the base, and the reaction temperature. Research in this area focuses on the design and synthesis of novel phase transfer catalysts to achieve higher yields and enantiomeric excess (ee).

For the synthesis of α-aryl-α-fluoroacetonitriles, palladium-catalyzed asymmetric allylic alkylation has been explored, showcasing the potential for creating adjacent chirality centers with high enantioselectivity. While not a direct synthesis of the target molecule, this highlights the utility of catalytic methods in constructing complex fluorinated chiral molecules.

A general representation of the phase transfer catalyzed alkylation of a substituted phenylacetonitrile is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2,5-Difluorophenylacetonitrile | Ethyl Bromide | Chiral Quaternary Ammonium Salt | NaOH (aq) | Toluene | (R)-2-(2,5-Difluorophenyl)butanenitrile |

This table represents a generalized reaction scheme. Specific conditions and outcomes would be dependent on the detailed experimental procedure.

Following the stereoselective alkylation, the resulting nitrile can be reduced to the corresponding primary amine, this compound, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Carbon-Carbon Coupling Strategies for Aryl Ring Functionalization

Carbon-carbon coupling reactions provide an alternative and powerful approach to the synthesis of chiral amines like this compound. These methods are centered on the formation of a key carbon-carbon bond to construct the desired molecular framework. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are prominent examples of such strategies.

In the context of synthesizing the target molecule, a plausible retrosynthetic analysis would involve the coupling of a suitable 2,5-difluorophenyl-containing fragment with a chiral three-carbon unit already possessing the amine functionality or a precursor to it. For instance, a Negishi coupling could be envisioned between a 2,5-difluorophenylzinc reagent and a chiral electrophile containing the propan-1-amine moiety.

Another approach involves the direct arylation of a chiral amine derivative. Recent advancements have demonstrated the formal cross-coupling of alkyl amines and aryl carboxylic acids to form C(sp³)–C(sp²) bonds under nickel-catalyzed reductive conditions. This methodology, while not directly reported for the target molecule, opens up new avenues for the synthesis of chiral benzylic amines.

The success of these carbon-carbon coupling strategies hinges on the availability of suitable chiral building blocks and the development of highly efficient and stereoselective catalyst systems. The functional group tolerance of these reactions is also a critical consideration, particularly when dealing with complex substrates.

A conceptual reaction scheme for a Suzuki-Miyaura coupling approach is presented below:

| Aryl Source | Coupling Partner | Catalyst | Base | Solvent | Product |

| 2,5-Difluorophenylboronic acid | Chiral 1-aminopropyl electrophile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | This compound |

This table illustrates a hypothetical Suzuki-Miyaura coupling strategy. The feasibility and specific conditions would require experimental validation.

These carbon-carbon bond-forming reactions offer a high degree of flexibility in molecular design and can often provide more direct routes to complex chiral amines compared to multi-step sequences involving classical resolutions.

Chiral Separation and Enantiopurity Determination of 1 2,5 Difluorophenyl Propan 1 Amine

Chromatographic Enantioseparation Techniques

Chromatographic methods are paramount for the analytical and preparative scale separation of enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most prevalent and powerful technique for this class of compounds.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a chiral HPLC method for the separation of 1-(2,5-Difluorophenyl)propan-1-amine enantiomers involves a systematic optimization of several key parameters to achieve baseline resolution (Rs > 1.5), good peak shape, and a practical run time.

Mobile Phase Composition: The choice between normal-phase and reversed-phase chromatography is a critical first step.

Normal-Phase: Typically employs non-polar solvents like hexane (B92381) or heptane, modified with a polar alcohol such as isopropanol (B130326) (IPA) or ethanol. bujnochem.com This mode is often the first choice for polysaccharide-based chiral stationary phases.

Reversed-Phase: Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. science.govnih.gov This is common for derivatized cyclodextrin (B1172386) or certain polysaccharide-based columns designed for aqueous conditions. science.gov

Additives: For primary amines like 1-(2,5-Difluorophenyl)propan-1-amine, peak tailing can be a significant issue due to strong interactions with residual silanol (B1196071) groups on the silica (B1680970) support. Adding small amounts of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase in normal-phase mode, or an acidic modifier (e.g., trifluoroacetic acid, formic acid) in reversed-phase mode, is crucial for obtaining sharp, symmetrical peaks.

Flow Rate and Temperature: The column temperature affects the thermodynamics of the chiral recognition process and the viscosity of the mobile phase. Varying the temperature can significantly impact retention times and enantioselectivity. Flow rate is optimized to balance analysis speed with separation efficiency, with typical analytical flow rates around 1.0 mL/min. mdpi.com

A validated chiral HPLC method allows for the precise determination of enantiomeric excess (ee) in bulk samples and intermediates. The development process often involves screening a variety of chiral columns and mobile phase conditions to find the optimal system. For instance, a method for a related compound, afoxolaner, was developed using a CHIRALPAK AD-RH column with an isocratic mobile phase of water-isopropanol-acetonitrile, achieving a resolution of 2.3 in an 11-minute run time. science.gov

Table 1: Illustrative HPLC Method Parameters for Chiral Amine Separation This table presents typical parameters used for separating chiral amines, demonstrating the principles of method development.

| Parameter | Condition 1 (Normal-Phase) | Condition 2 (Reversed-Phase) |

| Column | Polysaccharide-based (e.g., Chiralpak AD) | Derivatized Cyclodextrin or Polysaccharide |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water with 0.1% Formic Acid (60:40, v/v) |

| Additive | 0.1% Diethylamine | Not typically required |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Exploration and Evaluation of Chiral Stationary Phases (CSPs)

The core of chiral HPLC is the Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times. For primary amines, several classes of CSPs are effective.

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on cellulose (B213188) or amylose (B160209) derivatives coated or covalently bonded to a silica gel support. bujnochem.com Phases like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are known for their broad applicability, including the separation of aromatic amines. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. A common Pirkle-type CSP features a π-electron-rich moiety (like a dinitrobenzoyl group) that interacts with the π-electron-deficient phenyl ring of an analyte derivative. For a primary amine, derivatization is often required to introduce a suitable π-acid or π-base group.

Cyclodextrin-based CSPs: These involve cyclodextrin molecules bonded to silica. The hydrophobic inner cavity and hydrophilic outer surface allow for inclusion complex formation, where the phenyl ring of the analyte can fit into the cavity, leading to chiral discrimination based on the fit and interactions of the substituents.

The selection of a CSP is often empirical, requiring the screening of several columns. For 1-(2,5-Difluorophenyl)propan-1-amine, polysaccharide-based CSPs would be a primary choice due to their proven success in resolving a wide range of chiral amines through mechanisms involving hydrogen bonding to the amine group and π-π interactions with the difluorophenyl ring. bujnochem.com

Kinetic Resolution Strategies

Kinetic resolution is a powerful method for preparing enantiomerically enriched compounds from a racemate. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material).

Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-Mediated Amidation)

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines. A common strategy is the irreversible N-acylation of the amine using an acyl donor, catalyzed by a lipase (B570770). Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym-435, are renowned for their high enantioselectivity and stability in organic solvents. nih.govchimia.ch

In the resolution of racemic 1-(2,5-Difluorophenyl)propan-1-amine, the lipase would selectively catalyze the acylation of one enantiomer (e.g., the S-enantiomer) at a much higher rate than the other. For example, using an acyl donor like ethyl acetate, the (S)-amine would be converted to (S)-N-(1-(2,5-difluorophenyl)propyl)acetamide, while the (R)-amine remains largely unreacted. chimia.ch

(R,S)-Amine + Acyl Donor ---(Lipase)--> (S)-Amide + (R)-Amine

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (R)-amine and the formed (S)-amide. The resulting product mixture of the amide and the unreacted amine can then be easily separated by standard chromatographic or extraction methods. Studies on similar primary amines have demonstrated the high efficiency of this approach, often achieving excellent enantiomeric excesses (>97% ee). chimia.ch

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Primary Amines This table shows typical results for the resolution of various amines to illustrate the effectiveness of the lipase-catalyzed acylation strategy. chimia.ch

| Amine Substrate | Acyl Donor | Lipase | Conversion (%) | Enantiomeric Excess (ee, %) of Unreacted Amine |

| 1-Phenylethylamine | Ethyl Acetate | Candida antarctica (Novozym-435) | 50 | >98 |

| 1-Phenyl-2-propylamine | Ethyl Acetate | Candida antarctica (Novozym-435) | 51 | 90 |

| 1-(4-Methoxyphenyl)ethylamine | Ethyl Acetate | Candida antarctica (Novozym-435) | 52 | 98 |

Integration with Racemization Processes for Maximizing Yield

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. To overcome this, kinetic resolution can be integrated with an in-situ racemization of the starting material in a process known as Dynamic Kinetic Resolution (DKR). princeton.eduillinois.edu

In the context of producing (R)-1-(2,5-Difluorophenyl)propan-1-amine, a DKR process would combine the selective lipase-catalyzed acylation of the (S)-enantiomer with a racemization catalyst that continuously interconverts the unreacted (R)-amine back to the racemic mixture. organic-chemistry.org This allows the (S)-enantiomer to be continually consumed by the enzyme, theoretically enabling the conversion of 100% of the starting racemic amine into a single enantiomer of the acylated product.

A practical DKR system for primary amines employs a combination of Novozym-435 for the resolution step and a heterogeneous palladium nanocatalyst for the racemization of the amine. nih.govorganic-chemistry.org The palladium catalyst facilitates the racemization of the unreacted amine at a rate comparable to or faster than the enzymatic acylation, ensuring the substrate for the enzyme is always racemic. organic-chemistry.org This integrated approach transforms the resolution into a highly efficient asymmetric synthesis, capable of producing the desired chiral amide with both high yield and high enantiomeric excess. nih.govrsc.org The final enantiopure (R)-amine can then be obtained by the chemical hydrolysis of the resulting (S)-amide.

Spectroscopic Characterization and Absolute Configuration Determination of R 1 2,5 Difluorophenyl Propan 1 Amine

Advanced Chiroptical Spectroscopy

Chiroptical spectroscopy provides crucial information regarding the stereochemical aspects of a molecule. For (R)-1-(2,5-Difluorophenyl)propan-1-amine, these techniques are indispensable for the unambiguous assignment of its absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.govyoutube.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.govnih.govyoutube.com For a pair of enantiomers, the VCD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs, while their standard infrared (IR) absorption spectra are identical. nih.gov

The absolute configuration of this compound can be unequivocally determined by comparing its experimental VCD spectrum with the spectrum calculated for the (R)-configuration using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A good agreement between the experimental and calculated spectra confirms the assigned absolute configuration. This computational-experimental approach has become a routine and reliable method for the structural elucidation of chiral molecules, including complex natural products and pharmaceuticals. nih.govyoutube.com The process involves calculating the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) and comparing it to the experimentally measured spectrum. If the signs and relative intensities of the VCD bands match, the absolute configuration is confirmed as R. If the spectra are perfect mirror images, the absolute configuration is S.

Analysis of VCD Spectral Features in Distinct Regions (e.g., Fingerprint, X-H Stretching)

The VCD spectrum is typically analyzed in two main regions: the fingerprint region (below 1500 cm⁻¹) and the X-H stretching region (typically 2800-3500 cm⁻¹).

The X-H stretching region , which includes C-H and N-H stretches, provides more localized structural information. For this compound, the N-H stretching vibrations of the primary amine group are of particular interest. The VCD signals associated with the symmetric and asymmetric N-H stretches can be sensitive to hydrogen bonding interactions and the conformation of the amine group relative to the rest of the molecule. Analysis of this region can yield valuable insights into the solution-state conformation of the compound.

Complementary Spectroscopic Techniques in Structural Elucidation

While VCD is paramount for absolute configuration, a combination of other spectroscopic techniques is necessary for a complete structural confirmation of this compound.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Vibrational Analysis

FT-IR and FT-Raman spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule. thermofisher.comsurfacesciencewestern.com While FT-IR measures the absorption of infrared radiation, FT-Raman measures the inelastic scattering of laser light. thermofisher.com The combination of both techniques is powerful because some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. surfacesciencewestern.com

For this compound, the FT-IR and FT-Raman spectra would be used to confirm the presence of the key functional groups. The analysis would focus on identifying characteristic vibrational frequencies.

Expected Vibrational Frequencies:

| Functional Group/Vibration | Expected FT-IR Range (cm⁻¹) | Expected FT-Raman Signal | Notes |

| N-H Stretch (amine) | 3400-3250 (two bands for primary amine) | Weak | Broad in IR due to hydrogen bonding. |

| C-H Stretch (aromatic) | 3100-3000 | Strong | |

| C-H Stretch (aliphatic) | 3000-2850 | Strong | |

| N-H Bend (amine) | 1650-1580 | Weak | |

| C=C Stretch (aromatic) | 1600-1450 | Strong | Multiple bands expected. |

| C-F Stretch | 1250-1000 | Medium | Strong in IR due to high polarity. |

| C-N Stretch | 1250-1020 | Medium-Weak |

The difluorophenyl moiety is expected to show characteristic bands related to the C-F stretching and bending vibrations, as well as aromatic C=C stretching and C-H bending modes. nih.gov The propyl group will exhibit typical aliphatic C-H stretching and bending vibrations. The primary amine group will be identifiable by its N-H stretching and bending modes. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. bas.bgnih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the methyl protons. The coupling of the fluorine atoms to the aromatic protons and carbons will result in characteristic splitting patterns.

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (3H) | 7.0 - 7.5 | Multiplet |

| CH-NH₂ (1H) | ~4.0 | Triplet or Quartet |

| CH₂ (2H) | 1.6 - 1.9 | Multiplet |

| CH₃ (3H) | 0.8 - 1.2 | Triplet |

| NH₂ (2H) | 1.0 - 3.0 | Broad singlet |

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) will also be observable for other carbons in the molecule.

Expected ¹³C NMR Chemical Shifts:

The specific chemical shifts and coupling constants would be critical for confirming the substitution pattern on the aromatic ring and the structure of the propyl amine side chain. nih.govdocbrown.info

UV-Vis Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the 2,5-difluorophenyl chromophore.

The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of the fluorine and alkylamine substituents will cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. Typically, aromatic compounds show a strong absorption band (the E-band) around 200-210 nm and a weaker, more structured band (the B-band) around 250-270 nm. The fluorine substituents are likely to cause a slight bathochromic (red) shift of these bands.

Expected UV-Vis Absorption Data:

| Transition | Expected λmax (nm) | Solvent |

| π → π* (E-band) | ~210 | Methanol or Ethanol |

| π → π* (B-band) | ~265 | Methanol or Ethanol |

The exact position and intensity of these bands can be influenced by the solvent polarity. This data is useful for confirming the presence of the aromatic system and can be used for quantitative analysis.

Computational Chemistry and Theoretical Investigations of R 1 2,5 Difluorophenyl Propan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecular systems. For (R)-1-(2,5-Difluorophenyl)propan-1-amine, DFT calculations are employed to predict its behavior at the quantum level. Theoretical studies are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between computational cost and accuracy for geometry, vibrational, and electronic properties. science.govresearchgate.net

Geometry optimization is a computational process to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves minimizing the forces on each atom until a stationary point on the potential energy surface is found.

Conformational analysis, a systematic study of the conformations produced by rotation around single bonds, is crucial for flexible molecules like this one. mdpi.com The key rotatable bonds are the C-C bond of the propyl chain and the C-N bond. The analysis identifies various staggered and eclipsed conformers, with the staggered conformations generally representing energy minima. mdpi.com The global minimum, or the most stable conformer, is identified by comparing the relative energies of all optimized stable conformers.

Below are hypothetical optimized geometric parameters for the global minimum structure of this compound.

Interactive Data Table: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C(aromatic)-F | 1.35 |

| Bond Length | C(aromatic)-C(chiral) | 1.52 |

| Bond Length | C(chiral)-N | 1.47 |

| Bond Length | C(chiral)-C(ethyl) | 1.54 |

| Bond Angle | C-C-N | 110.5 |

| Bond Angle | F-C(aromatic)-C(aromatic) | 118.0 |

Note: This data is representative of typical DFT calculation results for similar structures and is for illustrative purposes.

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide a set of vibrational modes and their corresponding frequencies.

The calculated frequencies can be correlated with experimental FT-IR and Raman spectra for structural validation. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, necessitating the use of a scaling factor for better agreement. The analysis allows for the definitive assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

Interactive Data Table: Hypothetical Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹, Scaled) | Intensity | Assignment |

|---|---|---|

| 3350 | Medium | N-H Asymmetric Stretch |

| 3280 | Medium | N-H Symmetric Stretch |

| 3080 | Weak | Aromatic C-H Stretch |

| 2970 | Strong | Aliphatic C-H Stretch |

| 1620 | Strong | N-H Bending (Scissoring) |

| 1510 | Strong | Aromatic C=C Stretch |

| 1250 | Very Strong | C-F Stretch |

Note: These assignments are based on typical vibrational modes for amine and difluorophenyl groups.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO is the HOMO-LUMO band gap (ΔE). schrodinger.com This gap is a critical parameter for assessing a molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com A large band gap implies high stability and low reactivity. For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich difluorophenyl ring, while the LUMO is distributed more broadly across the molecule.

Interactive Data Table: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.52 |

| LUMO Energy | -0.45 |

Note: Values are hypothetical, based on typical ranges for stable organic molecules.

Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of the molecule and simulate its UV-Vis absorption spectrum. scispace.com This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

The primary electronic transitions are typically from the HOMO to the LUMO, but transitions involving other nearby orbitals (e.g., HOMO-1, LUMO+1) can also contribute significantly. The simulated spectrum provides insight into how the molecule interacts with light and can be compared with experimental UV-Vis data.

Interactive Data Table: Simulated Electronic Transitions (TD-DFT)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.015 | HOMO → LUMO (92%) |

| S₀ → S₂ | 220 | 0.089 | HOMO-1 → LUMO (75%) |

Note: Data is illustrative of a typical TD-DFT output for an aromatic amine.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of molecular properties and reactivity.

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity is primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgyoutube.com The energies and spatial distributions of the HOMO and LUMO of this compound are therefore central to understanding its reactive behavior.

Nucleophilic and Electrophilic Sites: The location of the HOMO indicates the most probable sites for electrophilic attack, as these are the regions from which it is easiest to remove an electron. Conversely, the distribution of the LUMO points to the sites most susceptible to nucleophilic attack, where the molecule can most readily accept an electron. youtube.com For this molecule, the HOMO's localization on the difluorophenyl ring suggests the ring is the primary site for interaction with electrophiles.

Reactivity and Stability: The HOMO-LUMO band gap is a direct indicator of chemical reactivity. The large calculated band gap for this compound suggests that it is a kinetically stable molecule, requiring significant energy to induce an electronic excitation and subsequent reaction. Molecules with smaller band gaps are generally more reactive. science.govschrodinger.com The interaction between the HOMO and LUMO is the most crucial for determining reaction pathways. imperial.ac.uk

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized bonding picture. This method provides insights into electron density distribution in terms of Lewis-like structures, including lone pairs and bond orbitals, and quantifies the stabilizing effects of electron delocalization through hyperconjugative interactions.

Key hyperconjugative interactions expected in this molecule include:

σ → σ interactions:* These occur between the sigma bonding orbitals of C-C and C-H bonds and the antibonding orbitals of adjacent bonds. These interactions are fundamental to the stability of the propanamine chain.

n → σ interactions:* The lone pair (n) on the nitrogen atom of the amine group can donate electron density to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. This type of interaction is crucial for determining the conformational preferences around the C-N bond.

π → π and π → π interactions within the difluorophenyl ring:** These interactions are characteristic of the aromatic system and are key to its stability.

Interactions involving fluorine substituents: The lone pairs on the fluorine atoms can participate in hyperconjugative interactions with the π* orbitals of the aromatic ring (n → π*). Conversely, the high electronegativity of fluorine influences the energy and population of the ring's π orbitals.

A hypothetical NBO analysis data table for significant interactions in this compound might look as follows. The E(2) values represent the stabilization energy, indicating the strength of the interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C6) | π(C2-C3) | 18.5 |

| π(C2-C3) | π(C4-C5) | 20.1 |

| n(N) | σ(Cα-Cβ) | 3.2 |

| n(N) | σ(Cα-H) | 2.5 |

| n(F7) | π(C2-C3) | 1.8 |

| n(F8) | π(C4-C5) | 1.9 |

Note: This table is illustrative and based on typical values for similar structures. Actual values would require specific quantum chemical calculations.

Potential Energy Surface (PES) Mapping for Molecular Stability and Reaction Pathways

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a multidimensional energy landscape is generated. The minima on this surface correspond to stable isomers or conformers, while saddle points represent transition states for reactions or conformational changes.

For this compound, a PES scan would be particularly useful for:

Conformational Analysis: By rotating the bonds of the propanamine side chain (e.g., the Cα-Cβ bond and the Cα-N bond), one can identify the most stable conformations (rotamers) of the molecule. The relative energies of these conformers determine their population at a given temperature.

Mapping Reaction Pathways: PES mapping can elucidate the energy profile of potential reactions, such as protonation or deprotonation of the amine group, or nucleophilic attack by the nitrogen atom. The lowest energy path on the PES represents the most likely reaction mechanism.

A simplified one-dimensional PES could be generated by scanning the dihedral angle of the Cβ-Cα-N-H bond to understand the rotational barrier around the C-N bond. The resulting plot would show energy as a function of the dihedral angle, with energy minima corresponding to staggered conformations and maxima to eclipsed conformations.

Molecular Electrostatic Potential (MEP) and Atomic Charges (AIM) Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) and Atoms in Molecules (AIM) analyses are complementary methods for understanding the charge distribution and predicting the reactive behavior of a molecule.

The MEP is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show:

A region of strong negative potential around the nitrogen atom, corresponding to its lone pair of electrons. This is the primary site for electrophilic attack (e.g., protonation).

Regions of negative potential associated with the fluorine atoms due to their high electronegativity.

Regions of positive potential around the hydrogen atoms of the amine group and the aromatic ring.

The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. By integrating the electron density within these basins, one can calculate various atomic properties, including atomic charges. These charges provide a quantitative measure of the electron distribution in the molecule.

A hypothetical table of AIM charges for selected atoms in this compound is presented below:

| Atom | AIM Charge (atomic units) |

| N | -1.15 |

| Cα | +0.25 |

| C1 (ring) | +0.10 |

| C2 (ring, with F) | +0.45 |

| F7 | -0.30 |

| H (on N) | +0.40 |

Note: This table is illustrative. Actual values would require specific quantum chemical calculations.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Fukui Functions)

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative framework for predicting the reactivity of a molecule.

Global descriptors describe the reactivity of the molecule as a whole:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Local descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.

f+(r): For nucleophilic attack (attack by a nucleophile), it identifies the sites most susceptible to gaining an electron.

f-(r): For electrophilic attack (attack by an electrophile), it identifies the sites most likely to lose an electron.

f0(r): For radical attack.

For this compound, the Fukui function analysis would likely confirm that the nitrogen atom is the most susceptible site for electrophilic attack (highest f- value).

In Silico Modeling of Chiral Recognition and Catalytic Mechanisms

In silico modeling plays a crucial role in understanding how chiral molecules like this compound interact with other chiral environments, such as enzymes or chiral catalysts. These models can predict the binding affinity and selectivity of a molecule.

Chiral Recognition: Molecular docking simulations can be used to model the interaction of the (R) and (S) enantiomers of 1-(2,5-Difluorophenyl)propan-1-amine with a chiral receptor, such as a protein binding pocket or a chiral stationary phase in chromatography. By calculating the interaction energies, these simulations can explain and predict enantiomeric separation and biological activity. The model would analyze the differential interactions (e.g., hydrogen bonds, van der Waals forces, steric clashes) between each enantiomer and the chiral receptor.

Catalytic Mechanisms: If this compound were to act as a catalyst or be a substrate in a catalytic reaction, computational modeling could be used to elucidate the reaction mechanism. This would involve:

Reactant and Product Modeling: Building accurate 3D models of the reactants, products, and any catalysts involved.

Transition State Searching: Using methods like PES mapping to locate the transition state structures for each step of the proposed mechanism.

Energy Profiling: Calculating the activation energies and reaction energies for the entire catalytic cycle.

These computational studies provide invaluable insights into the stereoselectivity of catalytic processes involving chiral amines.

Derivatization and Applications of R 1 2,5 Difluorophenyl Propan 1 Amine As a Chiral Building Block

Chemical Transformations and Functional Group Interconversions (e.g., Amidation, Esterification)

The primary amine functionality of (R)-1-(2,5-Difluorophenyl)propan-1-amine is a versatile handle for a variety of chemical transformations and functional group interconversions. As a primary amine, it readily undergoes standard reactions such as N-acylation and amidation to form amides, which are key structural motifs in many biologically active molecules.

Amidation reactions, for instance, can be achieved by reacting the amine with a carboxylic acid under the influence of coupling agents. A common method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), where an acyloxyphosphonium species is proposed as the key intermediate that facilitates the acyl transfer to the amine. rsc.org The sequence of reagent addition in such reactions is critical to prevent side reactions and ensure high yields of the desired amide. rsc.org While direct examples with this compound are not prevalent in the literature, the reaction of benzylamine (B48309) with N-Boc-protected glycine (B1666218) using this method proceeds in quantitative yield, demonstrating its efficacy. rsc.org

Other fundamental transformations applicable to this chiral amine include oxidation and reduction. The amine group can be oxidized to form corresponding imines or nitriles, or it can be further alkylated to yield secondary or tertiary amines. evitachem.com These transformations significantly broaden the synthetic possibilities, allowing the core structure to be modified for structure-activity relationship (SAR) studies.

Table 1: Key Functional Group Interconversions for Chiral Amines

| Transformation | Reagents/Conditions | Product Type | Reference |

| Amidation | Carboxylic Acid, PPh₃/I₂, Base | Amide | rsc.org |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Imine, Nitrile | evitachem.com |

| Reductive Amination | Ketone/Aldehyde, Reducing Agent | Secondary/Tertiary Amine | scielo.br |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | - |

Role in the Synthesis of Chiral Intermediates for Complex Molecular Architectures

Chiral amines are crucial starting materials for synthesizing complex molecular architectures, particularly in the pharmaceutical industry. nih.gov this compound serves as a precursor for chiral intermediates that are later incorporated into larger, more complex drug candidates. The difluorophenyl moiety is of particular interest as fluorine substitution can enhance metabolic stability and binding affinity.

A prominent example of a complex drug built from a related chiral amine is Ticagrelor, a P2Y12 receptor antagonist. Its synthesis utilizes (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine as a key chiral intermediate. google.com The synthesis of this intermediate is a multi-step process, highlighting the importance of securing the chiral amine core early in the synthetic route. google.com Similarly, the synthesis of Sitagliptin, a DPP-4 inhibitor, relies on the creation of a chiral β-amino acid derivative. acs.orgresearchgate.netacs.org While the commercial synthesis of Sitagliptin involves a different fluorinated phenyl group (2,4,5-trifluorophenyl), the strategies employed, such as asymmetric hydrogenation of a prochiral enamine, underscore the methods by which chiral amines are produced and used. acs.orgresearchgate.net

Biocatalysis, particularly the use of transaminases, has emerged as a powerful method for the synthesis of such chiral amines and their derivatives. nih.govnih.govfrontiersin.org These enzymes can catalyze the transfer of an amine group to a prochiral ketone with high stereoselectivity, providing an efficient and environmentally friendly route to key pharmaceutical intermediates. nih.gov

Development of Analogs and Related Fluorinated Chiral Amines through Derivatization

The development of analogs is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. Starting from this compound, several strategies can be employed to generate analogs.

One common approach is to vary the substitution pattern on the aromatic ring. A search of chemical supplier databases reveals the commercial availability of numerous related compounds, including (S)-1-(2,3-Difluorophenyl)propan-1-amine, (S)-1-(3,4-Difluorophenyl)propan-1-amine, and (S)-1-(2,4-Difluorophenyl)propan-1-amine. guidechem.com This availability suggests a synthetic strategy focused on creating a library of positional isomers to probe the effect of fluorine atom placement on biological activity.

Another derivatization strategy involves modifying the amine-containing side chain or incorporating the entire difluorophenylpropylamine scaffold into a new ring system. An example of this is the synthesis of 2-(2,5-Difluorophenyl)-1-propylazepan-3-amine, which places the core structure within a seven-membered azepane ring, creating a significantly different and more rigid molecular architecture. nih.gov

Table 2: Examples of Related Fluorinated Chiral Amine Analogs

| Compound Name | Structural Variation | CAS Number |

| (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | Enantiomer, salt form | 1391431-90-5 |

| (R)-1-(2,3-Difluorophenyl)propan-1-amine hydrochloride | Positional Isomer | 1217458-20-2 |

| (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | Positional Isomer | 847448-46-8 |

| (R)-1-(2,5-Difluorophenyl)ethanamine | Different Alkyl Chain | 1212075-49-4 |

| 2-(2,5-Difluorophenyl)-1-propylazepan-3-amine | Incorporation into a cyclic system | - |

Strategies for Isotopic Labeling and Mechanistic Studies

Isotopic labeling is an indispensable tool for conducting mechanistic studies, investigating enzyme-catalyzed reactions, and determining the pharmacokinetic profiles of drug candidates. nih.govnih.gov For a molecule like this compound, labeling with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) can provide deep insights into its chemical and biological behavior.

One key strategy involves the synthesis of the target molecule using isotopically labeled precursors. For example, deuterium-labeled compounds can be prepared via multicomponent reactions using deuterated aldehydes or isonitriles. nih.gov This approach allows for the selective placement of deuterium atoms at specific positions. The resulting labeled compounds can be used in metabolic studies to probe the kinetic isotope effect (KIE), where the heavier deuterium can slow down metabolic processes (e.g., C-H bond cleavage by cytochrome P450 enzymes), potentially leading to a longer drug half-life. nih.gov The commercial availability of simple labeled amines, such as propan-1-amine-d₅ hydrochloride, indicates the feasibility of using labeled building blocks in synthesis. medchemexpress.com

Furthermore, isotopic labeling is crucial for mechanistic studies of enzyme reactions. nih.govresearchgate.net By synthesizing an isotopically labeled substrate and incubating it with an enzyme, the reaction pathway and the stereochemical course of the transformation can be elucidated. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to track the position of the isotopic label in the product, providing definitive evidence for proposed reaction mechanisms. researchgate.netnih.gov

Advanced Manufacturing and Process Intensification for R 1 2,5 Difluorophenyl Propan 1 Amine Synthesis

Continuous-Flow Chemistry Development

Continuous-flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing. nih.gov Its application to the synthesis of chiral amines like (R)-1-(2,5-Difluorophenyl)propan-1-amine allows for precise control over reaction parameters, leading to improved yields and stereoselectivity. The inherent safety benefits of using small reactor volumes, especially when handling hazardous reagents or performing highly exothermic reactions, make this technology particularly attractive for industrial-scale production. nih.gov

Reactor Design and Process Parameter Optimization (e.g., Residence Time, Flow Rate)

The successful implementation of continuous-flow synthesis hinges on meticulous reactor design and the optimization of key process parameters. For the asymmetric synthesis of this compound, a plausible route involves the reductive amination of a suitable ketone precursor, such as 2,5-difluorophenyl propan-1-one. In a flow setup, this transformation can be carried out in a packed-bed reactor containing a chiral catalyst.

Reactor Design: A common choice for this type of reaction is a packed-bed reactor, where a solid-supported catalyst is immobilized. This design facilitates the separation of the catalyst from the product stream, enabling its reuse and minimizing contamination of the final product. researchgate.net The reactor material would typically be stainless steel or another inert material capable of withstanding the reaction conditions. The dimensions of the reactor (length and internal diameter) are critical in determining the residence time and ensuring efficient mass transfer.

Process Parameter Optimization: The optimization of process parameters is crucial for maximizing yield and enantioselectivity. This is often achieved using Design of Experiments (DoE) methodologies, which allow for the systematic variation of multiple parameters simultaneously. whiterose.ac.uk For the synthesis of a chiral amine, key parameters to optimize include:

Residence Time: This is the average time a molecule spends in the reactor and is controlled by the reactor volume and the total flow rate. Longer residence times can lead to higher conversion but may also result in the formation of byproducts. Optimization studies for similar asymmetric hydrogenations have shown that residence times can range from minutes to an hour. beilstein-journals.orgnih.gov

Flow Rate: The rate at which the reactant solution is pumped through the reactor directly influences residence time and can also affect mass transfer and mixing.

Temperature: Temperature can have a significant impact on reaction kinetics and selectivity. Precise temperature control, a key advantage of flow reactors, is essential. beilstein-journals.org

Pressure: In reactions involving gases, such as hydrogen in a reductive amination, pressure is a critical parameter that affects gas solubility and reaction rates. Continuous-flow systems can safely handle high pressures, often leading to enhanced performance. researchgate.net

An illustrative set of optimized parameters for a hypothetical continuous-flow asymmetric reductive amination to produce this compound is presented in the table below. These values are based on typical conditions reported for similar transformations in the literature. beilstein-journals.orgnih.gov

| Parameter | Optimized Value |

| Reactor Type | Packed-Bed Reactor |

| Catalyst | Heterogeneous Chiral Iridium Complex |

| Temperature | 40 - 60 °C |

| Pressure (H2) | 10 - 50 bar |

| Substrate Concentration | 0.1 - 0.5 M |

| Flow Rate | 0.1 - 1.0 mL/min |

| Residence Time | 20 - 60 min |

This table presents hypothetical, yet plausible, optimized parameters for the continuous-flow synthesis of this compound based on analogous chemical transformations.

The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), allows for real-time monitoring of the reaction, facilitating rapid optimization of these parameters. beilstein-journals.orgnih.gov

Multi-Step Flow Synthesis and In-Line Purification Strategies for High Purity

In-Line Purification: To achieve the high purity required for pharmaceutical intermediates, in-line purification strategies are essential. These techniques are integrated directly into the flow path to remove unreacted starting materials, reagents, and byproducts. acs.orgnih.govbeilstein-journals.org Common in-line purification methods applicable to the synthesis of chiral amines include:

Scavenger Resins: These are solid-supported reagents designed to react with and trap specific impurities. For instance, an acid scavenger could be used to remove any excess acid catalyst, while a resin-bound aldehyde could capture unreacted amine. nih.gov

Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases. Membrane-based separators or other microfluidic devices can be used to perform continuous liquid-liquid extraction in a flow system. acs.org This is particularly useful for removing aqueous waste after a quenching step.

Continuous Crystallization: For products that are solid at room temperature, continuous crystallization can be an effective purification method, providing high-purity material directly from the reaction stream. aiche.org

The integration of these purification steps in a telescoped synthesis is a hallmark of modern pharmaceutical manufacturing, leading to a more streamlined, efficient, and cost-effective process. researchgate.net

Heterogeneous Catalysis in Scalable Production

The use of heterogeneous catalysts is a cornerstone of sustainable and scalable chemical manufacturing. researchgate.net In the context of producing this compound, heterogeneous catalysts offer several key advantages over their homogeneous counterparts. By immobilizing the catalytically active species on a solid support, the catalyst can be easily separated from the product mixture, simplifying purification and allowing for the catalyst to be reused over multiple cycles. researchgate.net This is particularly beneficial in continuous-flow systems where the catalyst is packed into a column, and the reactant stream flows through it. researchgate.netresearchgate.net

For the asymmetric synthesis of chiral amines, significant research has been dedicated to developing heterogeneous catalysts that exhibit high activity and enantioselectivity. researchgate.netwhiterose.ac.uk A promising approach for the synthesis of this compound would be the use of a chiral iridium or rhodium complex anchored to a solid support, such as a polymer resin or silica (B1680970). researchgate.netacs.org These catalysts have shown great success in the asymmetric hydrogenation of imines and the direct reductive amination of ketones. researchgate.netresearchgate.net

The table below provides examples of heterogeneous catalyst systems that have been successfully employed in the continuous-flow synthesis of chiral amines, which could be adapted for the production of this compound.

| Catalyst System | Support Material | Target Reaction | Key Advantages |

| Chiral Iridium-Phosphine Complex | Polystyrene Resin | Asymmetric Hydrogenation of Imines | High enantioselectivity, good stability, and reusability in flow reactors. researchgate.netresearchgate.net |

| Chiral Rhodium-Diphosphine Ligand | Silica Gel | Asymmetric Reductive Amination | Effective for a broad range of substrates, suitable for packed-bed reactors. acs.org |

| Immobilized Lipase (B570770) | Porous Polymer Beads | Kinetic Resolution of Racemic Amines | High enantioselectivity under mild conditions, though not a direct asymmetric synthesis method. whiterose.ac.uk |

This table illustrates representative heterogeneous catalyst systems applicable to the synthesis of chiral amines in continuous flow, providing a basis for selecting a suitable catalyst for the target compound.

The development of robust and highly selective heterogeneous catalysts is a critical enabler for the industrial-scale, continuous production of high-value chiral intermediates like this compound, paving the way for more efficient and sustainable pharmaceutical manufacturing processes. researchgate.netwhiterose.ac.uk

Future Research Directions and Emerging Methodologies in the Synthesis of R 1 2,5 Difluorophenyl Propan 1 Amine

The synthesis and application of chiral fluorinated amines, such as (R)-1-(2,5-Difluorophenyl)propan-1-amine, are poised for significant advancement through the adoption of cutting-edge technologies and methodologies. These emerging fields promise to enhance efficiency, selectivity, and sustainability, addressing many of the current challenges in synthetic organic chemistry.

Q & A

Basic Research Question

- ¹H/¹⁹F NMR : Confirm fluorine substitution patterns (e.g., coupling constants for ortho/para fluorines) and amine proton integration.

- IR spectroscopy : N-H stretching (~3300 cm⁻¹) and bending (~1600 cm⁻¹) confirm primary amine presence.

- Mass spectrometry (HRMS) : Validate molecular formula (C₉H₁₁F₂N) and detect isotopic patterns for chlorine in hydrochloride salts .

In designing experiments to assess the metabolic stability of this compound, what in vitro models are most appropriate?

Advanced Research Question

- Liver microsomes : Incubate with human or rat liver microsomes to measure CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS.

- Hepatocyte cultures : Assess phase II metabolism (e.g., glucuronidation) and compare intrinsic clearance rates with control compounds like (R)-1-phenylpropan-1-amine.

- Stability assays : Test pH-dependent degradation in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability .

How can computational methods be applied to predict the physicochemical properties of this compound?

Advanced Research Question

- Molecular dynamics (MD) simulations : Predict solubility and logP values using force fields like OPLS-AA.

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., amine protonation).

- ADMET prediction tools : Software like SwissADME estimates blood-brain barrier permeability and hERG inhibition risk .

What safety precautions are critical when handling this compound hydrochloride in the laboratory?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of amine vapors.

- Waste disposal : Neutralize acidic waste (e.g., hydrochloride salt) with bicarbonate before disposal .

What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Advanced Research Question

- Catalyst efficiency : Transition-metal catalysts may require optimization for large-scale asymmetric hydrogenation.

- Purification : Chiral resolution methods (e.g., chromatography) are cost-prohibitive at scale; switch to crystallization-driven enantiopurification.

- Byproduct control : Monitor diastereomer formation during salt preparation (e.g., HCl addition) using in-line PAT tools .

How does the hydrochloride salt form of this compound impact its pharmacokinetic profile?

Advanced Research Question

- Solubility : The hydrochloride salt improves aqueous solubility, enhancing oral absorption. Compare dissolution rates with freebase using USP apparatus.

- Bioavailability : Salt formation reduces first-pass metabolism by stabilizing the amine against enzymatic degradation.

- Toxicity : Assess renal clearance of chloride ions in preclinical models to rule out electrolyte imbalance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.